molecular formula C9H14Cl2F3N B13446562 rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride

rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride

Cat. No.: B13446562
M. Wt: 264.11 g/mol
InChI Key: ZBJHNGIPVXWLPH-JPEGKEBTSA-N
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Description

rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C10H16ClF3N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the trifluoropropenyl group: This step involves the addition of a trifluoropropenyl halide to the cyclopropyl ring under specific conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • **rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine
  • **rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanol
  • **rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanone

Uniqueness

rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride is unique due to its specific structural features, such as the presence of a trifluoropropenyl group and a cyclopropyl ring

Properties

Molecular Formula

C9H14Cl2F3N

Molecular Weight

264.11 g/mol

IUPAC Name

[(1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C9H13ClF3N.ClH/c1-8(2)5(6(8)4-14)3-7(10)9(11,12)13;/h3,5-6H,4,14H2,1-2H3;1H/b7-3-;/t5-,6+;/m1./s1

InChI Key

ZBJHNGIPVXWLPH-JPEGKEBTSA-N

Isomeric SMILES

CC1([C@H]([C@H]1/C=C(/C(F)(F)F)\Cl)CN)C.Cl

Canonical SMILES

CC1(C(C1C=C(C(F)(F)F)Cl)CN)C.Cl

Origin of Product

United States

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